molecular formula C19H16N6O B4927348 N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide

N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B4927348
M. Wt: 344.4 g/mol
InChI Key: OVIIPBLLHPFDRB-UHFFFAOYSA-N
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Description

N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways. Additionally, it may act by reducing oxidative stress and inflammation, which are implicated in the pathogenesis of Alzheimer's disease and diabetes.
Biochemical and Physiological Effects:
N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have various biochemical and physiological effects. It can inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size. It can also improve cognitive function and reduce oxidative stress and inflammation in Alzheimer's disease models. Furthermore, it can improve insulin sensitivity and reduce blood glucose levels in diabetic models.

Advantages and Limitations for Lab Experiments

One advantage of N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide is its potential therapeutic applications in various diseases. Additionally, it has been shown to have low toxicity and good pharmacokinetic properties. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, studies can be conducted to optimize its pharmacokinetic properties and improve its efficacy as a therapeutic agent. Furthermore, its potential applications in other diseases can be explored, such as neurodegenerative diseases and inflammation-related disorders. Overall, further research on this compound has the potential to lead to the development of novel and effective therapeutic agents.

Synthesis Methods

The synthesis of N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde and 3-(4H-1,2,4-triazol-4-yl)benzoic acid in the presence of a suitable base and solvent. The resulting product is then purified using column chromatography.

Scientific Research Applications

N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. Studies have shown that this compound has anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been found to have neuroprotective effects and can improve cognitive function in Alzheimer's disease models. Furthermore, it has been shown to have hypoglycemic effects and can improve insulin sensitivity in diabetic models.

properties

IUPAC Name

N-[(1-phenylpyrazol-4-yl)methyl]-3-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O/c26-19(16-5-4-8-18(9-16)24-13-21-22-14-24)20-10-15-11-23-25(12-15)17-6-2-1-3-7-17/h1-9,11-14H,10H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIIPBLLHPFDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)CNC(=O)C3=CC(=CC=C3)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide

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